
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a cycloheptathiazolium ring, which is substituted with a 2,6-diisopropylphenyl group, and is paired with a perchlorate anion.
準備方法
The synthesis of 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with a suitable thiazole precursor in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolium ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
N,N′-Bis(2,6-diisopropylphenyl)triazene: Used in coordination chemistry and as a ligand in metal complexes.
3-(2,6-Diisopropylphenyl)thiazolium perchlorate: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which make it valuable for various scientific and industrial applications.
特性
CAS番号 |
1062158-66-0 |
|---|---|
分子式 |
C20H28ClNO4S |
分子量 |
414.0 g/mol |
IUPAC名 |
3-[2,6-di(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate |
InChI |
InChI=1S/C20H28NS.ClHO4/c1-14(2)16-9-8-10-17(15(3)4)20(16)21-13-22-19-12-7-5-6-11-18(19)21;2-1(3,4)5/h8-10,13-15H,5-7,11-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
KFZZMNXIPAZYPN-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CSC3=C2CCCCC3.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



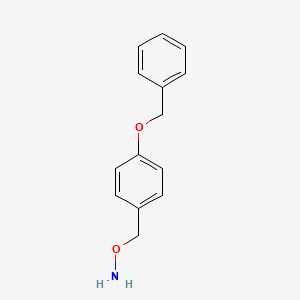
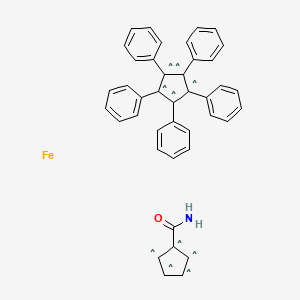
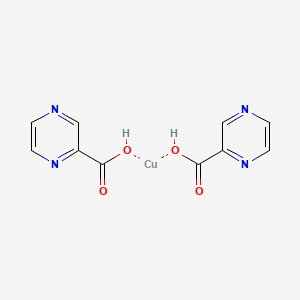



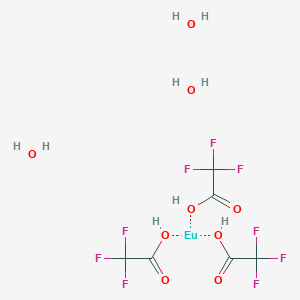
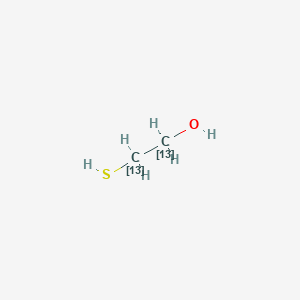

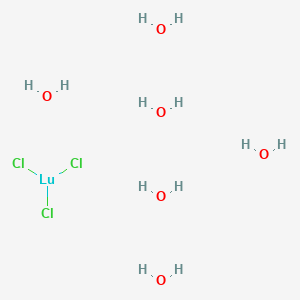
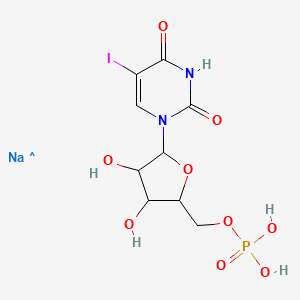
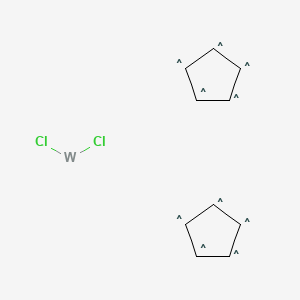
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)
